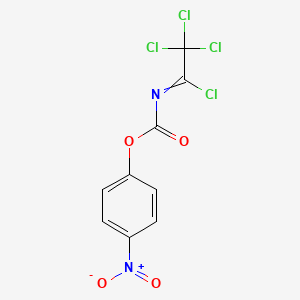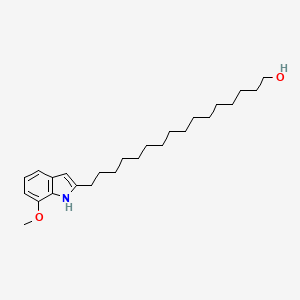
16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a methoxy group at the 7th position of the indole ring and a hexadecanol chain attached to the 2nd position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Hexadecanol Chain: The hexadecanol chain can be attached to the indole ring through a Friedel-Crafts alkylation reaction using hexadecanol and an acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as outlined above, but with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects . The methoxy group and hexadecanol chain may also influence the compound’s binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
16-(4-Methoxy-1H-indol-2-YL)hexadecan-1-OL: Similar structure but with the methoxy group at the 4th position.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL is unique due to its specific substitution pattern and the presence of a long hexadecanol chain, which may confer distinct biological and chemical properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
651331-46-3 |
|---|---|
Molekularformel |
C25H41NO2 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
16-(7-methoxy-1H-indol-2-yl)hexadecan-1-ol |
InChI |
InChI=1S/C25H41NO2/c1-28-24-19-16-17-22-21-23(26-25(22)24)18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-20-27/h16-17,19,21,26-27H,2-15,18,20H2,1H3 |
InChI-Schlüssel |
MSXNDGXNGJLGLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC(=C2)CCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


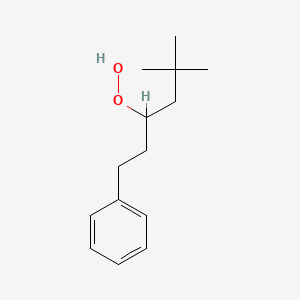

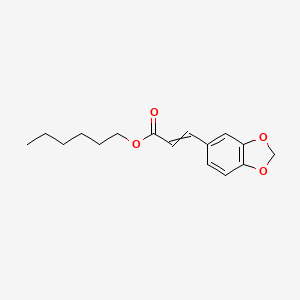
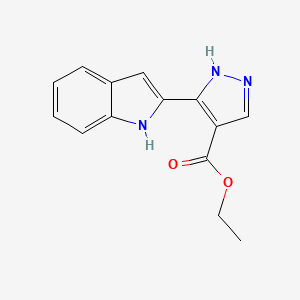
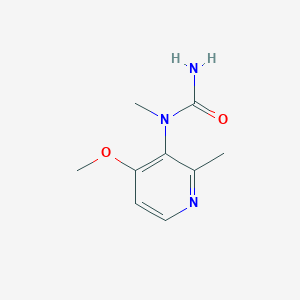

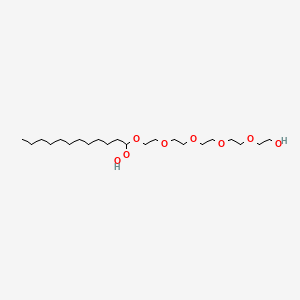
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
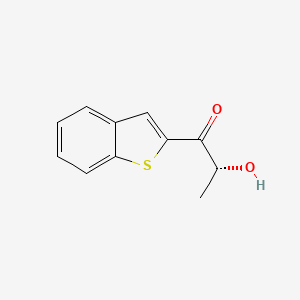
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
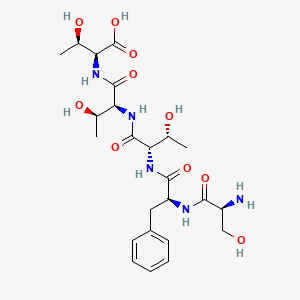
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
